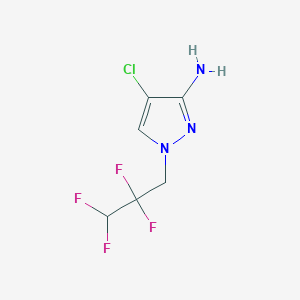

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine

Description

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 4-chloro substituent on the pyrazole ring, an amine group at position 3, and a 2,2,3,3-tetrafluoropropyl group at position 1.

Properties

Molecular Formula |

C6H6ClF4N3 |

|---|---|

Molecular Weight |

231.58 g/mol |

IUPAC Name |

4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine |

InChI |

InChI=1S/C6H6ClF4N3/c7-3-1-14(13-4(3)12)2-6(10,11)5(8)9/h1,5H,2H2,(H2,12,13) |

InChI Key |

DRPBBACYMJUMPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(C(F)F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the tetrafluoro-propyl group: This step involves the reaction of the chlorinated pyrazole with a tetrafluoro-propyl halide under suitable conditions, such as the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The structural uniqueness of the target compound lies in its tetrafluoropropyl group, which contrasts with benzyl, aryl, or simpler alkyl substituents in related pyrazol-3-amine derivatives. Key comparisons include:

Table 1: Molecular Properties of Selected Pyrazol-3-amine Derivatives

- Lipophilicity : The tetrafluoropropyl group in the target compound enhances lipophilicity compared to benzyl-substituted analogs (e.g., CLogP ~2.5 vs. ~1.8 for fluorobenzyl derivatives), favoring membrane permeability .

- Melting Points : Benzyl-substituted derivatives (e.g., 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) exhibit higher melting points (104–107°C, as seen in ) due to aromatic π-stacking, whereas the flexible tetrafluoropropyl group may reduce crystallinity .

Electronic and Reactivity Profiles

- Reactivity : The 4-chloro substituent in all listed compounds enables nucleophilic substitution reactions, but the tetrafluoropropyl group may sterically hinder reactivity at position 1 compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group and a tetrafluoropropyl moiety. Its molecular formula is C7H7ClF4N2, with a molecular weight of approximately 232.59 g/mol. The presence of fluorine atoms may enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in gastric cancer cells while having minimal effects on normal gastric epithelial cells (GES-1) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Gastric Cancer | 10 | Induction of apoptosis |

| Lung Cancer | 15 | Cell cycle arrest and apoptosis |

| GES-1 (normal) | >50 | Minimal inhibition |

The mechanisms underlying the anticancer effects of this compound involve several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.

- Inhibition of Proliferative Markers : Studies have shown a reduction in proteins associated with cell survival and proliferation in treated cancer cells .

Case Studies

A notable study involved the administration of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine in xenograft models of lung cancer. The results indicated a significant reduction in tumor volume compared to controls. The compound was well-tolerated with no observable toxicity in surrounding normal tissues .

Case Study Summary

| Study Type | Model Used | Dosage (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|---|

| Xenograft Study | Lung Cancer in Mice | 20 | 45 |

| In Vitro Study | Gastric Cancer Cells | 10 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.